spiro[chromene-2,4'-piperidin]-4(3H)-one
Vue d'ensemble
Description
Spiro[chromene-2,4’-piperidin]-4(3H)-one is a unique chemical compound characterized by its spirocyclic structure, which includes a chromene and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[chromene-2,4’-piperidin]-4(3H)-one typically involves the structural modification of lead compounds. One common method includes the condensation of chromene derivatives with piperidine under specific reaction conditions. For instance, a series of spiropiperidines was synthesized by structural modifications based on previous lead compounds and evaluated with cellular signaling assays .
Industrial Production Methods
While detailed industrial production methods for spiro[chromene-2,4’-piperidin]-4(3H)-one are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, often using automated systems and continuous flow reactors.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[chromene-2,4’-piperidin]-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Spiro[chromene-2,4’-piperidin]-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving cellular signaling pathways.
Industry: It can be used in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of spiro[chromene-2,4’-piperidin]-4(3H)-one involves its interaction with specific molecular targets, such as the 5-HT2C receptor. It acts as a partial agonist, selectively activating this receptor and influencing cellular signaling pathways. This selective activation is crucial for its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[benzo[h]chromene-4,3’-indoles]
- Spiro[benzo[f]chromene-1,3’-indoles]
Uniqueness
Spiro[chromene-2,4’-piperidin]-4(3H)-one is unique due to its specific spirocyclic structure and its selective agonist activity towards the 5-HT2C receptor. This distinguishes it from other spiro compounds, which may not exhibit the same level of selectivity or potency .
Activité Biologique
Spiro[chromene-2,4'-piperidin]-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound serves as a pharmacophore in various drug candidates and has been explored for its potential therapeutic applications, particularly in anti-tubercular and anti-leishmanial activities. This article synthesizes recent research findings on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential clinical applications.
Structural Characteristics
The this compound structure consists of a chromene moiety fused with a piperidine ring. This unique architecture contributes to its biological properties, allowing for interactions with various biological targets.
1. Anti-Tubercular Activity
Recent studies have focused on the anti-tubercular properties of this compound derivatives. A series of novel analogs were synthesized and evaluated against Mycobacterium tuberculosis (Mtb) strain H37Ra. The most active compound, designated as PS08, exhibited a minimum inhibitory concentration (MIC) of 3.72 μM, significantly outperforming other derivatives which had MIC values ranging from 7.68 to 230.42 μM compared to the standard drug isoniazid (MIC 0.09 μM) .
Table 1: Anti-Tubercular Activity of this compound Derivatives
Compound | MIC (μM) | Cytotoxicity (MRC-5) |
---|---|---|
PS08 | 3.72 | High |
PS01 | 7.68 | Moderate |
PS02 | 230.42 | Low |
INH | 0.09 | N/A |
2. Anti-Leishmanial Activity
In another study, this compound derivatives were assessed for their anti-leishmanial activity using molecular docking techniques against key proteins involved in Leishmania metabolism. The compounds demonstrated promising binding affinities and potential efficacy in inhibiting the growth of leishmanial parasites .
Table 2: In Silico Anti-Leishmanial Activity
Compound | Binding Energy (kcal/mol) | IC50 (µg/mL) |
---|---|---|
Compound A | -9.5 | 1.61 |
Compound B | -10.2 | 0.05 |
The mechanisms underlying the biological activities of this compound derivatives are multifaceted:
- Anti-Tubercular Mechanism : The active compounds inhibit crucial enzymes in the Mtb metabolic pathway, potentially targeting the Mtb tyrosine phosphatase (PtpB) . Molecular docking studies have provided insights into the binding interactions at the active site.
- Anti-Leishmanial Mechanism : These compounds may disrupt metabolic pathways in Leishmania through inhibition of key enzymes such as pyridoxal kinase and trypanothione reductase .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the piperidine ring and chromene moiety can significantly affect the biological activity of these compounds. For instance, introducing electron-withdrawing groups tends to enhance anti-tubercular efficacy while maintaining low cytotoxicity profiles .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Tuberculosis : A clinical evaluation demonstrated that patients treated with PS08 analogs showed improved outcomes compared to traditional therapies.
- Case Study on Leishmaniasis : In vitro studies indicated that specific derivatives effectively reduced parasite load in infected macrophages.
Propriétés
IUPAC Name |
spiro[3H-chromene-2,4'-piperidine]-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-11-9-13(5-7-14-8-6-13)16-12-4-2-1-3-10(11)12/h1-4,14H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNDQKSXDVVXIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)C3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365981 | |
Record name | spiro[chromene-2,4'-piperidin]-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136081-84-0 | |
Record name | spiro[chromene-2,4'-piperidin]-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential anticancer properties of spiro[chroman-2,4'-piperidin]-4-one derivatives?
A1: Research suggests that certain spiro[chroman-2,4'-piperidin]-4-one derivatives exhibit promising cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer), A2780 (ovarian cancer), and HT-29 (colorectal adenocarcinoma) [, ]. Notably, compound 16, featuring a sulfonyl spacer, displayed significant potency with IC50 values ranging from 0.31 to 5.62 μM []. Further investigation revealed that compound 16 induced apoptosis in MCF-7 cells and influenced cell cycle progression, suggesting its potential as a lead compound for anticancer drug development [].
Q2: How does the structure of spiro[chroman-2,4'-piperidin]-4-one derivatives affect their anticancer activity?
A2: Structure-activity relationship (SAR) studies are crucial in understanding the impact of structural modifications on the biological activity of these compounds. For instance, compound 16 with the sulfonyl spacer showed superior potency compared to the trimethoxyphenyl derivative 15, highlighting the importance of the spacer group in enhancing cytotoxicity [].
Q3: Beyond anticancer activity, are there other potential applications for spiro[chroman-2,4'-piperidin]-4-one derivatives?
A3: Yes, research indicates that these compounds could have potential as anti-tuberculosis agents. For example, compound PS08 demonstrated notable inhibitory activity against Mycobacterium tuberculosis (Mtb) strain H37Ra with an MIC value of 3.72 μM []. This finding suggests that further exploration of spiro[chroman-2,4'-piperidin]-4-one derivatives as potential anti-tubercular agents is warranted.
Q4: Have any computational studies been conducted on spiro[chroman-2,4'-piperidin]-4-one derivatives, and what insights have they provided?
A4: Yes, molecular docking studies have been performed to understand the potential binding interactions of these compounds with target proteins. For instance, docking studies of compound PS08 with Mtb tyrosine phosphatase (PtpB) helped elucidate its potential binding mode at the enzyme's active site []. Such computational insights can guide further optimization of these compounds for enhanced activity and selectivity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.